(3Ar,6as)-3a,6a-dimethyl-5-(prop-2-enoyl)-hexahydro-1h-2lambda6-thieno[3,4-c]pyrrole-2,2-dione
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Overview
Description
(3Ar,6as)-3a,6a-dimethyl-5-(prop-2-enoyl)-hexahydro-1h-2lambda6-thieno[3,4-c]pyrrole-2,2-dione is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrrol ring system
Preparation Methods
The synthesis of (3Ar,6as)-3a,6a-dimethyl-5-(prop-2-enoyl)-hexahydro-1h-2lambda6-thieno[3,4-c]pyrrole-2,2-dione involves several steps. The synthetic route typically starts with the preparation of the thieno[3,4-c]pyrrol core, followed by the introduction of the prop-2-en-1-one moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3Ar,6as)-3a,6a-dimethyl-5-(prop-2-enoyl)-hexahydro-1h-2lambda6-thieno[3,4-c]pyrrole-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Addition: Addition reactions can occur at the double bond in the prop-2-en-1-one moiety, leading to the formation of new products.
Scientific Research Applications
(3Ar,6as)-3a,6a-dimethyl-5-(prop-2-enoyl)-hexahydro-1h-2lambda6-thieno[3,4-c]pyrrole-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3Ar,6as)-3a,6a-dimethyl-5-(prop-2-enoyl)-hexahydro-1h-2lambda6-thieno[3,4-c]pyrrole-2,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
(3Ar,6as)-3a,6a-dimethyl-5-(prop-2-enoyl)-hexahydro-1h-2lambda6-thieno[3,4-c]pyrrole-2,2-dione can be compared with other similar compounds, such as:
Thieno[3,4-c]pyrrol derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Prop-2-en-1-one derivatives: Compounds with similar functional groups but different core structures can be compared to highlight the unique features of this compound.
Properties
IUPAC Name |
1-[(3aS,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-4-9(13)12-5-10(2)7-16(14,15)8-11(10,3)6-12/h4H,1,5-8H2,2-3H3/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZIZELCJWWAMX-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1(CS(=O)(=O)C2)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN(C[C@]1(CS(=O)(=O)C2)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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